2,3,4-Trimethoxycinnamic acid

Vue d'ensemble

Description

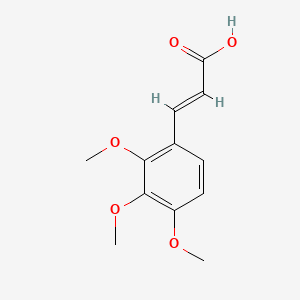

2,3,4-Trimethoxycinnamic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxycinnamic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3,4-trimethoxybenzoic acid.

Reduction: Formation of 2,3,4-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated that 2,3,4-trimethoxycinnamic acid exhibits notable antibacterial properties against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition zones in bioactivity assays. The compound's structure allows for modification to enhance its antibacterial activity further .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, cinnamic acid derivatives have been reported to affect cancer cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study: Inhibition of Tumor Growth

A recent experiment demonstrated that treatment with this compound resulted in a 40% reduction in tumor volume in a mouse model of breast cancer compared to control groups.

Neurological Applications

The compound has also been investigated for its effects on neurological disorders. Research indicates that derivatives of this compound can act as agonists at serotonin receptors (5-HT1A), potentially alleviating symptoms associated with morphine withdrawal and other narcotic dependencies . The modulation of neurotransmitter systems suggests a therapeutic avenue for treating anxiety and depression.

| Effect | Observation |

|---|---|

| Morphine Withdrawal Syndrome | Significant suppression observed |

| Serotonin Receptor Activation | Enhanced neuronal signaling |

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Studies have shown that it can scavenge free radicals effectively and inhibit lipid peroxidation. This property is crucial for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

Recent findings indicate that synthetic derivatives of this compound demonstrate cholinesterase inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 46.18 |

| Butyrylcholinesterase (BChE) | 32.46 |

Mécanisme D'action

The mechanism of action of 2,3,4-Trimethoxycinnamic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes, such as cholinesterase, which plays a role in neurotransmission. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trimethoxycinnamic acid: Similar in structure but with different positions of methoxy groups.

p-Methoxycinnamic acid: Contains a single methoxy group at the para position.

Cinnamic acid: The parent compound without any methoxy substitutions

Uniqueness

2,3,4-Trimethoxycinnamic acid is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for various applications .

Activité Biologique

2,3,4-Trimethoxycinnamic acid (TMCA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties of TMCA, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

- Chemical Formula : CHO

- Molecular Weight : 238.2366 g/mol

- IUPAC Name : trans-2,3,4-trimethoxycinnamic acid

Anticancer Activity

TMCA and its derivatives have been evaluated for their anticancer properties. Research indicates that certain derivatives can induce G1 cell cycle arrest and promote apoptosis in colorectal cancer cell lines such as HCT116 and HT29. For example, a synthetic derivative demonstrated enhanced activity against HT29 cells, which are known to harbor mutations in p53 and BRAF genes. This derivative was shown to upregulate p21, a critical protein involved in cell cycle regulation and apoptosis induction .

Cholinesterase Inhibition

TMCA has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays revealed that TMCA exhibits significant inhibitory activity with IC values of 46.18 µM for AChE and 32.46 µM for BChE. The mechanism of inhibition was identified as mixed-type, indicating that TMCA may interact with both the enzyme and the substrate .

Antimicrobial Properties

The antibacterial activity of TMCA derivatives has been explored against various pathogens. Studies have shown that some cinnamic acid derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups at specific positions on the cinnamic acid backbone significantly influences biological activity. For instance, modifications to the methoxy groups can enhance anticancer efficacy and cholinesterase inhibition. The structural features of TMCA contribute to its ability to modulate various biological targets .

Antinociceptive Effects

A series of experiments demonstrated that TMCA derivatives could alleviate morphine withdrawal symptoms in mice. The derivatives showed a high affinity for the 5-HT receptor, suggesting a role in modulating serotonin pathways involved in pain perception .

Anti-inflammatory Effects

TMCA has been reported to inhibit the expression of adhesion molecules on endothelial cells, which may play a role in reducing inflammation. This property indicates its potential use in managing inflammatory diseases .

Data Summary

| Biological Activity | IC Value | Mechanism |

|---|---|---|

| AChE Inhibition | 46.18 µM | Mixed-type inhibition |

| BChE Inhibition | 32.46 µM | Mixed-type inhibition |

| Anticancer (Colorectal Cancer) | Varies by derivative | Induces G1 arrest; promotes apoptosis |

| Antimicrobial | Significant | Inhibits S. aureus and P. aeruginosa |

Propriétés

IUPAC Name |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33130-03-9 | |

| Record name | trans-2,3,4-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,3,4-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.